N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)21-17(10-13(3)20-21)19-18(22)16-9-8-14-6-4-5-7-15(14)11-16/h8-12H,4-7H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHAVIWDOIZMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol (): Key difference: Replaces the carboxamide-pyrazole group with a hydroxymethyl-tetrahydropyranyloxy substituent.
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (–3):
- Key difference : Substitutes the pyrazole with a quinuclidine (a bicyclic amine) and positions the carboxamide at the 1-position of the tetrahydronaphthalene ring.
- Impact : The quinuclidine group introduces basicity and hydrogen-bonding capacity, which may influence receptor binding or toxicity profiles .
Physicochemical Properties
*THN = Tetrahydronaphthalene
Ecological and Regulatory Considerations
- Quinuclidine Derivative: Limited ecological data; disposal requires professional waste management .
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. For example:
- Protection of hydroxyl groups : Use 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane to protect alcohol intermediates .
- Reduction steps : Employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under controlled conditions (e.g., ice-salt bath) to reduce esters to alcohols, followed by quenching with NaOH .
- Characterization : Key intermediates are validated via IR (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and NMR (e.g., aromatic proton shifts at δ 7.2–8.6 ppm, triazole signals at δ 8.3–8.4 ppm) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- IR Spectroscopy : Prioritize absorption bands for carboxamide (C=O, ~1670 cm⁻¹) and pyrazole/polycyclic aromatic systems (C=C, ~1590 cm⁻¹) .
- NMR : Focus on ¹H NMR signals for the tetrahydronaphthalene moiety (multiplet peaks at δ 1.5–2.8 ppm) and pyrazole protons (singlet at δ 5.3–5.5 ppm). ¹³C NMR should confirm carbonyl carbons (~165 ppm) and quaternary aromatic carbons .
- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis and reactivity of this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and transition states. For example:
- Use ICReDD’s approach to screen reaction conditions (solvent, temperature) and identify energetically favorable pathways .
- Validate computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) .
Q. What methodological approaches resolve contradictions between predicted and observed biological activities?
- In silico docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Cross-validate with in vitro assays (e.g., enzyme inhibition) .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may explain discrepancies in activity .
- Dose-response analysis : Perform IC₅₀/EC₅₀ studies across multiple cell lines to assess selectivity and off-target effects .
Q. How should researchers mitigate risks associated with its acute toxicity (H302, H319) during experiments?
- Exposure control : Use fume hoods, sealed reactors, and personal protective equipment (PPE) to minimize inhalation (H335) and skin contact (H315) .
- Waste management : Neutralize reaction byproducts (e.g., quench LAH with ethyl acetate) and dispose via authorized hazardous waste services .
- Emergency protocols : Train personnel in first-aid measures (e.g., eye irrigation for H319) and maintain antidotes (e.g., activated charcoal for oral exposure) .
Q. What advanced techniques improve synthesis scalability without compromising yield?
- Flow chemistry : Implement continuous flow reactors to enhance mixing efficiency and reduce exothermic risks during LAH reductions .
- Catalyst screening : Test palladium or copper catalysts (e.g., Cu(OAc)₂) for cross-coupling reactions to optimize regioselectivity .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
